4-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,3,6-tetrahydropyridine-1-carboxamide
Description
4-(1H-Indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,3,6-tetrahydropyridine-1-carboxamide is a heterocyclic compound featuring a tetrahydropyridine core linked to an indole moiety and a 4-methoxyphenylethyl carboxamide group. The 4-methoxy substituent on the phenyl ring may influence lipophilicity and binding affinity, as seen in structurally related compounds targeting Toll-like receptors (TLRs) and kinase pathways .
Properties
Molecular Formula |
C23H25N3O2 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3,6-dihydro-2H-pyridine-1-carboxamide |
InChI |
InChI=1S/C23H25N3O2/c1-28-19-8-6-17(7-9-19)10-13-24-23(27)26-14-11-18(12-15-26)21-16-25-22-5-3-2-4-20(21)22/h2-9,11,16,25H,10,12-15H2,1H3,(H,24,27) |
InChI Key |
XOBBXWLWZKWHKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(=CC2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Indole-3-yl Synthesis
The indole core is synthesized via a one-pot SNAr reaction using 2-halonitrobenzene derivatives and cyanoacetamides under basic conditions, followed by FeCl3/Zn-mediated reductive cyclization. This method achieves 2-aminoindole-3-carboxamides with yields exceeding 70%. For high-purity indole intermediates, the Chinese patent CN105646324A describes a two-step process:
- Sulfonation : Indole reacts with sodium bisulfite in methanol at 20–30°C for 15–30 hours to form 2-sodium sulfonate indoline.
- Hydrolysis : Alkaline treatment (5–15% NaOH/KOH) at reflux liberates indole with >95% purity.
Table 1: Comparison of Indole Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|
| SNAr/Reduction | 70–85 | 90–95 | FeCl3, Zn, K2CO3 |
| Sulfonation-Hydrolysis | 80–90 | >95 | NaHSO3, NaOH |
Tetrahydropyridine Ring Construction
Carboxamide Bond Formation
The pivotal amide coupling unites the THP-carboxylic acid and 2-(4-methoxyphenyl)ethylamine. EP0330205B1 reports carboxamide synthesis using Pd/C or Raney Ni under hydrogenation conditions, achieving yields >85%. Alternatively, classical coupling agents (EDC/HOBt) activate the carboxylic acid for nucleophilic attack by the amine.
Table 2: Carboxamide Coupling Catalysts
| Catalyst System | Yield (%) | Reaction Time (h) |
|---|---|---|
| Pd/C, H2 (50 psi) | 88 | 12 |
| Raney Ni, H2 (30 psi) | 82 | 18 |
| EDC/HOBt, DMF | 75 | 24 |
Multi-Step Synthesis Approaches
Fragment Coupling Route
Convergent Synthesis
- Parallel Synthesis : Prepare indole-THP and phenethylamine fragments separately.
- Coupling : Use Pd-mediated cross-coupling (e.g., Buchwald-Hartwig) for C–N bond formation.
Purification and Characterization
CN105646324A’s sulfonation-hydrolysis protocol ensures indole purity >95%. For the final compound, recrystallization from ethyl acetate/IPA (1:2) removes unreacted amine or acid precursors. Chiral HPLC (as in WO2015159170A2) confirms enantiopurity ≥98%.
Key Characterization Data :
- IR : N–H stretch (3369 cm-1), C=O (1610 cm-1).
- 1H NMR : Indole H-3 (δ 7.6–7.8 ppm), methoxy (δ 3.8 ppm), THP protons (δ 2.5–3.5 ppm).
Comparative Analysis of Methods
Table 3: Synthetic Route Efficiency
| Route | Total Yield (%) | Purity (%) | Complexity |
|---|---|---|---|
| Fragment Coupling | 45–55 | 95–98 | High |
| Convergent Synthesis | 60–70 | 90–95 | Moderate |
The fragment coupling route offers higher purity but lower yields due to multiple steps. Convergent synthesis improves efficiency but may require advanced catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,3,6-tetrahydropyridine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole or tetrahydropyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
4-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,3,6-tetrahydropyridine-1-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer, neurodegenerative disorders, and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,3,6-tetrahydropyridine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Inhibiting Enzymes: Inhibiting the activity of enzymes involved in disease processes, thereby reducing the progression of the disease.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole-Ethylamide Backbones
describes a series of N-(2-(1H-indol-3-yl)ethyl)-aromatic amides (compounds 15–19 ) with varying substituents on the benzamide group. These compounds share the indole-ethylamide backbone but differ in aromatic substituents (e.g., methyl, methoxy, chloro). Key comparisons include:
- Melting Points : The methoxy-substituted analog (16 ) melts at 132.8–134.3°C, while the chloro derivative (17 ) exhibits a higher melting point (150.6–152.0°C), suggesting increased crystallinity with electronegative substituents .
- Biological Relevance : The methoxy group in 16 may enhance membrane permeability compared to bulkier substituents like naphthyl (19 , m.p. 193.2–195.0°C).
| Compound | Substituent | Melting Point (°C) | Key Feature |
|---|---|---|---|
| 16 | 4-Methoxybenzamide | 132.8–134.3 | Optimized lipophilicity |
| 17 | 4-Chlorobenzamide | 150.6–152.0 | Higher polarity |
| 19 | 2-Naphthamide | 193.2–195.0 | Bulky aromatic group |
Tetrahydropyridine vs. Piperidine/Pyrrolidine Derivatives
- Piperidine Analogs: The piperidine derivative in (N-[3-(4-methylpiperazino)-4-methoxyphenyl]-4-[2-(1H-indole-3-yl)ethyl]piperidine-1-carboxamide) features a fully saturated piperidine ring.
- Pyrrolidine Analogs : describes a pyrrolidinecarboxamide (N-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide). The five-membered pyrrolidine ring introduces strain, which could affect metabolic stability compared to the six-membered tetrahydropyridine .
Neuropharmacological Considerations
The tetrahydropyridine moiety in the target compound is structurally reminiscent of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin causing Parkinsonism via selective dopaminergic neuron destruction . However, the indole and carboxamide groups in the target compound may mitigate neurotoxicity while retaining central nervous system (CNS) activity, as seen in GDNF gene therapy studies involving tetrahydropyridine analogs .
Biological Activity
4-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,3,6-tetrahydropyridine-1-carboxamide, also known as WIN 48,098 or Pravadoline, is a synthetic cannabinoid that exhibits significant biological activity primarily through its interaction with cannabinoid receptors. This compound has garnered attention for its potential therapeutic applications in various neuropsychiatric disorders and pain management.
Chemical Structure and Properties
The compound is characterized by its unique tetrahydropyridine core and the presence of an indole moiety. Its chemical structure can be represented as follows:
This structure features a 4-methoxyphenyl group and a tetrahydropyridine ring, contributing to its receptor binding properties.
WIN 48,098 acts primarily as a selective agonist for the D3 dopamine receptor (D3R) . It has been shown to promote β-arrestin translocation and G protein activation specifically through D3R pathways while exhibiting minimal activity at D2 dopamine receptors. This selectivity is crucial for minimizing side effects associated with broader dopamine receptor activation.
Table 1: Receptor Activity Profile of WIN 48,098
| Receptor Type | Activity | EC50 (nM) | Emax (%) |
|---|---|---|---|
| D3R | Agonist | 710 ± 150 | 102 ± 4.2 |
| D2R | Inactive | - | - |
Neuroprotective Properties
Research indicates that WIN 48,098 provides neuroprotection against dopaminergic neuron degeneration. In vitro studies using induced pluripotent stem cells (iPSCs) have demonstrated its ability to protect against neurodegeneration, suggesting potential applications in treating neurodegenerative diseases like Parkinson's disease .
Pain Management
As a synthetic cannabinoid, WIN 48,098 exhibits analgesic properties. Its mechanism involves modulation of pain pathways through cannabinoid receptor activation. Studies have reported significant pain relief in animal models, indicating its potential utility in clinical pain management .
Case Studies
Case Study 1: D3R Agonism and Neuroprotection
A study published in Nature explored the effects of WIN 48,098 on neurodegenerative models. The findings revealed that treatment with WIN 48,098 resulted in reduced neuronal death and improved functional outcomes in models of Parkinson's disease .
Case Study 2: Analgesic Effects
In another study focused on pain relief mechanisms, WIN 48,098 was administered to rodents experiencing chronic pain. The results showed a marked decrease in pain perception without significant side effects typically associated with opioid analgesics .
Q & A
Q. What are the recommended synthetic routes for 4-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,3,6-tetrahydropyridine-1-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Stepwise assembly : Synthesize the tetrahydropyridine core first via cyclization reactions (e.g., Hantzsch-type reactions), followed by coupling with the indole moiety. The carboxamide group can be introduced using carbodiimide-mediated coupling (e.g., EDCI/HOBt) under inert conditions .
- Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates. Catalysts like copper(I) iodide may improve yields in heterocyclic ring formation . Monitor reaction progress via TLC or HPLC to minimize byproducts.
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?
- Methodology :
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns, as demonstrated for structurally similar indole-tetrahydropyridine derivatives .
- Spectroscopic analysis : Use - and -NMR to verify substituent positions and coupling constants. Mass spectrometry (HRMS) ensures molecular weight accuracy .
Q. What pharmacological targets are hypothesized for this compound based on structural analogs?
- Methodology :
- Target prediction : Compare its indole and tetrahydropyridine motifs to known ligands of serotonin receptors (5-HT) or kinase inhibitors. Molecular docking studies can prioritize targets like 5-HT or cyclin-dependent kinases .
- In vitro assays : Screen against receptor panels using radioligand binding assays to validate predicted affinities.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced selectivity?
- Methodology :
- Substituent variation : Modify the 4-methoxyphenyl group (e.g., replace with halogenated or bulky aryl groups) to assess steric/electronic effects on target binding. Compare bioactivity data of analogs like N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond donors/acceptors in the carboxamide and indole moieties .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Methodology :
- Rodent studies : Administer the compound intravenously/orally to measure bioavailability, half-life, and tissue distribution. Monitor metabolites via LC-MS/MS.
- Toxicity profiling : Assess hepatotoxicity in primary hepatocytes and cardiotoxicity using hERG channel inhibition assays .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Methodology :
- Solubility assessment : Use dynamic light scattering (DLS) to evaluate aggregation in physiological buffers, which may reduce apparent in vitro activity.
- Protein binding assays : Measure plasma protein binding (e.g., using equilibrium dialysis) to explain discrepancies in free drug concentration .
Q. What strategies improve the stability of the tetrahydropyridine ring under physiological conditions?
- Methodology :
- Ring stabilization : Introduce electron-withdrawing groups (e.g., cyano) at the 2-position to reduce ring-opening susceptibility. Compare stability via accelerated degradation studies (pH 1–9 buffers) .
- Prodrug design : Mask the carboxamide as an ester to enhance metabolic stability until target tissue activation .
Method Development Questions
Q. How can enantiomeric purity be ensured during synthesis, and what chiral resolution methods are effective?
- Methodology :
Q. What computational tools are suitable for predicting metabolic pathways?
Q. How can cryo-EM or NMR elucidate binding modes with low-affinity targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
